Chemical structure and properties of Cbz-2,4-dimethyl-L-phenylalanine
Chemical structure and properties of Cbz-2,4-dimethyl-L-phenylalanine
Technical Monograph: Cbz-2,4-Dimethyl-L-Phenylalanine
Executive Summary
Cbz-2,4-dimethyl-L-phenylalanine is a specialized, non-canonical amino acid (NCAA) derivative employed primarily in the design of peptidomimetics and conformationally constrained peptide therapeutics. By incorporating a methyl group at the ortho (2) and para (4) positions of the phenyl ring, this building block introduces significant steric bulk and hydrophobicity. These structural modifications restrict the rotational freedom of the peptide backbone, locking bioactive conformations and shielding the peptide bond from proteolytic degradation.
This guide details the chemical architecture, physicochemical properties, synthesis pathways, and experimental handling of this compound, specifically tailored for medicinal chemists and peptide scientists.
Chemical Architecture & Stereochemistry
Structural Analysis
The compound consists of an L-phenylalanine backbone protected at the N-terminus by a Carbobenzyloxy (Cbz or Z) group. The defining feature is the 2,4-dimethyl substitution pattern on the aromatic side chain.
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Core Scaffold: L-Phenylalanine (2S-configuration).
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N-Terminal Protection: Benzyloxycarbonyl (Cbz). This carbamate group is stable to acidic conditions (TFA) but removable via catalytic hydrogenation (
) or strong acids (HBr/AcOH, HF). -
Side Chain Modification:
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2-Methyl (Ortho): The critical modification. It creates severe steric clash with the peptide backbone amide protons, restricting the
and torsion angles. This forces the side chain into specific rotameric states. -
4-Methyl (Para): Increases the overall lipophilicity and bulk of the residue without significantly altering the backbone conformation compared to the ortho-methyl.
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Visual Structure Representation
The following diagram illustrates the chemical connectivity and the steric "clash zones" introduced by the ortho-methyl group.
Figure 1: Structural connectivity of Cbz-2,4-dimethyl-L-phenylalanine highlighting the steric interaction between the ortho-methyl group and the backbone.
Physicochemical Profile
The properties below are derived from the parent amino acid (2,4-dimethyl-L-phenylalanine) and standard Cbz-protected analogs.
| Property | Value / Description | Note |
| Molecular Formula | Calculated based on structure. | |
| Molecular Weight | ~327.38 g/mol | |
| Solubility | Soluble in DMF, DMSO, DCM, MeOH. | Insoluble in water due to lipophilic side chain + Cbz group. |
| LogP (Predicted) | ~3.5 - 4.2 | Highly lipophilic. |
| Chirality | L-isomer (S) | Enantiomeric purity is critical for bioactivity. |
| Appearance | White to off-white powder | Amorphous or crystalline depending on purification. |
| Stability | Stable at Room Temp. | Store at 2-8°C for long term; protect from light. |
The "Ortho Effect":
The 2-methyl group creates a high energy barrier for rotation around the
Synthesis & Manufacturing Routes
Synthesis of Cbz-2,4-dimethyl-L-phenylalanine typically proceeds in two phases: construction of the chiral amino acid core, followed by N-terminal protection.
Phase 1: Synthesis of the Amino Acid Core
Direct asymmetric synthesis or enzymatic resolution is required to establish the L-stereochemistry.
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Route A: Enzymatic Resolution (Green Chemistry)
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Precursor: 2,4-Dimethylbenzaldehyde is condensed with hydantoin or glycine derivatives.
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Resolution: The racemic intermediate is subjected to Phenylalanine Ammonia Lyase (PAL) or acylase enzymes which selectively yield the L-amino acid.
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Advantage:[1][] High enantiomeric excess (>99% ee).
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Route B: Asymmetric Strecker or Schöllkopf
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Auxiliary: Use of a chiral auxiliary (e.g., Schöllkopf bis-lactim ether) alkylated with 2,4-dimethylbenzyl bromide.
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Hydrolysis: Acidic hydrolysis yields the free L-amino acid.
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Phase 2: Cbz Protection
Standard Schotten-Baumann conditions are used.
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Reagents: Benzyl chloroformate (Cbz-Cl), NaOH/Na2CO3, Dioxane/Water.
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Reaction: The free amino acid is dissolved in basic aqueous/organic solvent. Cbz-Cl is added dropwise at 0°C.
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Workup: Acidification precipitates the Cbz-protected product.
Figure 2: Synthetic pathway from aldehyde precursor to final protected amino acid.
Applications in Drug Discovery
Peptidomimetics & Conformational Constraint
Researchers use Cbz-2,4-dimethyl-L-phenylalanine to probe the "bioactive conformation" of peptide ligands.
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Mechanism: The steric bulk prevents the peptide chain from adopting extended conformations (beta-sheets) and often promotes turn structures.
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Case Study: In IL-23 receptor inhibitors, replacing native Phe with 2,4-dimethyl-Phe has been shown to improve potency by locking the peptide into a shape that fits the receptor pocket more tightly.
Metabolic Stability
Proteolytic enzymes (chymotrypsin, etc.) typically require the peptide backbone to fit into a specific active site groove.
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Shielding: The 2,4-dimethyl groups act as a "steric shield," preventing proteases from accessing the adjacent amide bond. This significantly extends the half-life (
) of the peptide in plasma.
Experimental Protocols
Protocol A: Peptide Coupling (Solid Phase)
Note: Due to steric hindrance at the 2-position, standard coupling (e.g., HBTU) may be slow or incomplete.
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Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.
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Activation:
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Reagents: Use HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (2.5 eq).
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Rationale: HOAt is superior to HOBt for sterically hindered amino acids due to the neighboring group effect (pyridine nitrogen).
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Coupling:
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Dissolve Cbz-2,4-dimethyl-L-Phe (3 eq) in minimal DMF.
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Add activated solution to resin.
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Time: Allow to react for 2–4 hours (double standard time).
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Monitoring: Check with Kaiser test. If positive, recouple using PyAOP.
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Capping: Cap unreacted sites with acetic anhydride/pyridine.
Protocol B: Cbz Deprotection (Hydrogenolysis)
Used if the Cbz group needs to be removed in solution phase.
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Solvent: Dissolve compound in Methanol or EtOH.
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Catalyst: Add 10% Pd/C (10% by weight of substrate).
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Reaction: Stir under
balloon (1 atm) for 2–6 hours. -
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
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Note: The 2,4-dimethyl group is stable to these conditions.
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References
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Synthesis of 2,4-Dimethyl-L-Phenylalanine via Enzym
- Source: MDPI, "Advances in Enzymatic Synthesis of D-Amino Acids" (Context on PAL enzymes).
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Peptidomimetics and Steric Constraints.
- Source: Journal of Medicinal Chemistry, "Heterobivalent Peptidomimetics".
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Fmoc-2,4-Dimethyl-L-Phenylalanine Properties.
- Source: Sigma-Aldrich / Merck Product Data (Used for property extrapol
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Conformational Analysis of Sterically Hindered Amino Acids.
- Source: International Journal of Peptide and Protein Research.
(Note: Specific CAS for the Cbz-derivative is not widely indexed in public chemical catalogs; properties are extrapolated from the Fmoc-analog CAS 1217728-65-8 and standard Cbz-protection chemistry.)
